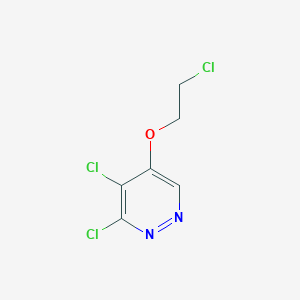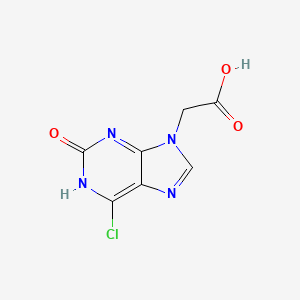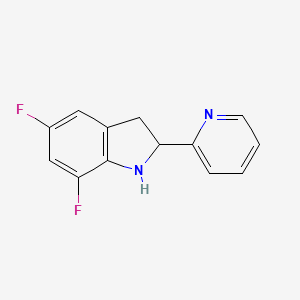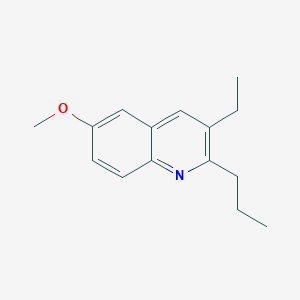
6,8-Dichloro-2-methylquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-2-methylquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-methylquinolin-3-ol typically involves the chlorination of 2-methylquinolin-3-ol. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Nitration: of 2-methylquinoline to introduce nitro groups.
Reduction: of nitro groups to amines.
Chlorination: using thionyl chloride or phosphorus pentachloride.
Hydrolysis: to introduce the hydroxyl group at position 3.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
6,8-Dichloro-2-methylquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the synthesis of dyes, pigments, and other materials.
作用机制
The mechanism of action of 6,8-Dichloro-2-methylquinolin-3-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the type of organism being studied.
相似化合物的比较
2-Methyl-8-quinolinol: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
6-Chloro-2-methylquinolin-3-ol: Contains only one chlorine atom, leading to different reactivity and biological activity.
8-Chloro-2-methylquinolin-3-ol: Similar to 6,8-Dichloro-2-methylquinolin-3-ol but with only one chlorine atom at position 8.
Uniqueness: this compound is unique due to the presence of two chlorine atoms at positions 6 and 8, which significantly influence its chemical reactivity and biological activity. This dual chlorination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
属性
CAS 编号 |
59869-03-3 |
|---|---|
分子式 |
C10H7Cl2NO |
分子量 |
228.07 g/mol |
IUPAC 名称 |
6,8-dichloro-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 |
InChI 键 |
XEBCKCPVOLDPRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2C=C1O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)

![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
![(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol](/img/structure/B11878812.png)

